See also: Coix lacryma-jobi seed (part of).
1,2-Dioleoyl-3-linoleoyl-rac-glycerol
CAS No.: 2190-20-7
Cat. No.: VC20763442
Molecular Formula: C57H102O6
Molecular Weight: 883.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2190-20-7 |
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Molecular Formula | C57H102O6 |
Molecular Weight | 883.4 g/mol |
IUPAC Name | [3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
Standard InChI | InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27- |
Standard InChI Key | JTMWOTXEVWLTTO-KTKRTRQNSA-N |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Introduction
Chemical Structure and Properties
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triglyceride compound with the molecular formula C57H102O6 and a molecular weight of 883.4 g/mol . The compound is structured with a glycerol backbone esterified with two oleic acid molecules (monounsaturated fatty acids, 18:1) and one linoleic acid molecule (polyunsaturated fatty acid, 18:2). This specific arrangement of fatty acids contributes to its distinctive physical and biochemical properties, particularly its behavior in biological membranes and metabolic pathways.
The compound is identified in chemical databases by specific identifiers including PubChem CID 99649131 and CAS number 2190-20-7 . It is also known by several synonyms including 1-oleoyl-2-oleoyl-3-linoleoyl-glycerol, TAG(18:1n9/18:1n9/18:2n6), and TG(18:1n9/18:1n9/18:2n6) . The deuterated form, 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5, is frequently used in laboratory research for stable isotope tracing studies.
Comparative Chemical Properties
The table below compares 1,2-Dioleoyl-3-linoleoyl-rac-glycerol with related triglycerides to highlight structural distinctions:
Property | 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol | Glycerol Trioleate |
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Molecular Formula | C57H102O6 | C57H100O6 | C57H104O6 |
Molecular Weight | 883.4 g/mol | 881.4 g/mol | 885.4 g/mol |
Fatty Acid Composition | 2 oleic acid + 1 linoleic acid | 1 palmitic acid + 1 oleic acid + 1 linoleic acid | 3 oleic acid |
Degree of Unsaturation | 5 double bonds | 3 double bonds | 3 double bonds |
Physical State at Room Temperature | Liquid | Liquid | Liquid |
Natural Occurrence and Sources
1,2-Dioleoyl-3-linoleoyl-rac-glycerol occurs naturally in various plant oils and tissues. It has been identified as one of the main pharmacologically active ingredients in Coicis semen, a traditional medicinal plant used in various therapeutic applications . The presence of this compound contributes significantly to the medicinal properties of Coicis semen, particularly in lipid metabolism regulation and cardiovascular protection.
Research has documented this compound's presence in plant-derived medicinal formulations such as YiyiFuzi powder, where it works alongside other bioactive compounds to produce therapeutic effects . Additionally, it has been detected as a component in Coix Seed Oil, which has demonstrated significant anti-cancer properties in recent studies .
The compound's natural distribution across plant species provides valuable insights into its ecological and evolutionary significance, as well as potential sources for pharmaceutical and nutraceutical development.
Research Applications
Metabolic Research Applications
The deuterated form of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5) serves as an essential tool in metabolic research, particularly for tracing lipid metabolism through stable isotope techniques. The incorporation of deuterium atoms allows researchers to track the compound's metabolic fate in biological systems, providing crucial insights into how dietary triglycerides are processed and utilized.
Studies employing this compound have demonstrated its value as a marker for assessing lipid absorption and metabolism efficiency in various animal models. These investigations contribute to our fundamental understanding of energy utilization and storage mechanisms in living organisms.
Food Science Applications
In food science, 1,2-Dioleoyl-3-linoleoyl-rac-glycerol serves as a model compound for investigating lipid oxidation processes and their effects on food quality and safety. Its specific fatty acid composition makes it particularly useful for studying:
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Oxidation stability under various storage conditions
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Formation of lipid peroxides and their downstream effects
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Interactions between lipids and other food components
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Effects of processing methods on triglyceride integrity
These applications have significant implications for improving food preservation techniques, extending shelf life, and enhancing nutritional quality of food products.
Cardiovascular Research
Recent scientific investigations have revealed important roles for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in cardiovascular health. As a component of YiyiFuzi powder, this compound contributes to cardiovascular protection through multiple mechanisms . The table below summarizes key findings from cardiovascular research:
Mechanism | Description | Potential Clinical Significance |
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Lipid Metabolism Regulation | Improves efficiency of lipid utilization and transport | May reduce atherosclerotic plaque formation |
Endoplasmic Reticulum Stress Reduction | Enhances endoplasmic reticulum-associated protein degradation | Could prevent cellular damage in cardiovascular tissues |
Unfolded Protein Response Modulation | Helps restore endoplasmic reticulum homeostasis | Potential reduction in cardiovascular disease burden |
Sphingomyelin Pathway Influence | Reduces intravascular lipid accumulation and inhibits inflammation | May offer protective effects against coronary heart disease |
Cancer Research Applications
Emerging evidence suggests potential anti-cancer properties associated with formulations containing 1,2-Dioleoyl-3-linoleoyl-rac-glycerol. Studies on Coix Seed Oil, which contains this compound, have demonstrated significant anti-triple-negative breast cancer effects . Research indicates that the compound may influence cancer cell biology through:
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Regulation of sphingomyelin metabolism
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Modulation of the miR-205/sphingosine 1 phosphate receptor 1 (S1PR1) axis
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Effects on downstream signaling pathways including STAT3, MAPK, and AKT
These findings suggest promising therapeutic applications in cancer treatment, particularly for aggressive cancer types that currently have limited treatment options.
Biochemical Mechanisms
The biological activities of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol are mediated through several important biochemical mechanisms:
Lipid Metabolism Regulation
This compound plays a significant role in lipid metabolism regulation, contributing to improved efficiency of lipid processing and utilization . Its specific fatty acid composition influences how dietary fats are absorbed, transported, and metabolized in biological systems. These effects have important implications for energy homeostasis and metabolic health.
Endoplasmic Reticulum Function
Research on formulations containing 1,2-Dioleoyl-3-linoleoyl-rac-glycerol has demonstrated effects on endoplasmic reticulum function, particularly in the context of endoplasmic reticulum stress and the unfolded protein response . The compound appears to enhance endoplasmic reticulum-associated protein degradation, reducing the accumulation of misfolded proteins and alleviating endoplasmic reticulum stress. By modulating the unfolded protein response, it helps restore endoplasmic reticulum homeostasis and reduces cellular stress burden.
Sphingomyelin Pathway Influence
A notable biochemical mechanism associated with 1,2-Dioleoyl-3-linoleoyl-rac-glycerol involves its influence on sphingomyelin metabolism . Through effects on the sphingomyelin pathway, the compound appears to reduce intravascular lipid accumulation and inhibit inflammatory processes. This mechanism has implications for both cardiovascular protection and anti-cancer effects.
In cancer research contexts, the compound has been linked to regulation of sphingomyelin metabolism via the miR-205/S1PR1 axis, affecting downstream signal transduction pathways including STAT3, MAPK, and AKT . These pathways are critical regulators of cell proliferation, survival, and metabolic programming in cancer cells.
Synthesis and Analysis Methods
Synthetic Approaches
The synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol typically involves enzymatic or chemical esterification methods. Enzymatic approaches using immobilized lipases offer advantages in terms of regioselectivity and mild reaction conditions, allowing for precise control over the positioning of fatty acids on the glycerol backbone.
Analytical Methods
The analysis and characterization of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol employ various analytical techniques:
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Liquid chromatography-mass spectrometry (LC-MS) for identification and quantification
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Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
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Infrared spectroscopy for functional group analysis
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Chromatographic methods for purity assessment
These analytical approaches enable precise characterization of the compound's structure, purity, and concentrations in complex biological matrices.
Future Research Directions
Despite significant advances in understanding 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, several important research gaps remain to be addressed:
Structure-Activity Relationship Studies
Further research is needed to elucidate the precise relationship between the compound's structural features and its biological activities. This includes investigating how the positioning and nature of fatty acids influence its properties and functions in different biological contexts.
Clinical Translation
While preliminary research has identified promising therapeutic applications, rigorous clinical studies are required to validate the efficacy and safety of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-containing formulations in human subjects. This includes optimization of delivery methods, dosage regimens, and potential combinations with other therapeutic agents.
Molecular Mechanism Elucidation
More detailed molecular studies are needed to fully characterize the signaling pathways and molecular interactions through which 1,2-Dioleoyl-3-linoleoyl-rac-glycerol exerts its biological effects. Advanced techniques such as proteomics, metabolomics, and systems biology approaches could provide valuable insights into these mechanisms.
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